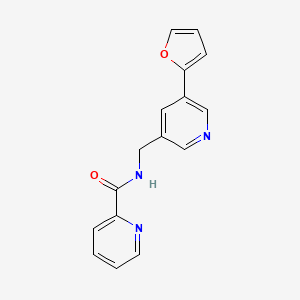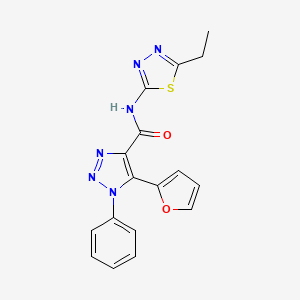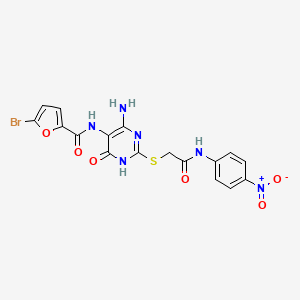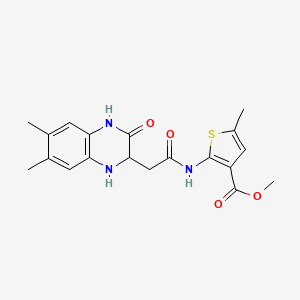
ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a cyclopentyl group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the indole ring, with an ethyl carboxylate group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-3-carboxylic acid ethyl ester as the starting material.
Cyclopentylation: The indole core undergoes cyclopentylation to introduce the cyclopentyl group at the 1-position. This can be achieved using cyclopentyl bromide in the presence of a strong base like potassium tert-butoxide.
Hydroxylation: The hydroxyl group at the 5-position is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo further oxidation to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced at various positions, such as the carbonyl group, to form alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at different positions.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitric acid, halogenating agents like bromine or chlorine, and strong acids.
Major Products Formed:
Oxidation Products: 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid or its derivatives.
Reduction Products: Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-hydroxymethyl ester or ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-aminomethyl ester.
Substitution Products: Nitro derivatives, halogenated derivatives, etc.
Mechanism of Action
Target of Action
The primary target of Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
This compound acts as an inhibitor of 5-LO . By inhibiting 5-LO, it prevents the synthesis of leukotrienes, thereby potentially reducing inflammation.
Biochemical Pathways
The inhibition of 5-LO affects the leukotriene synthesis pathway . Leukotrienes are pro-inflammatory substances that can cause bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. By inhibiting the production of these substances, the compound can potentially alleviate inflammatory conditions.
Result of Action
The inhibition of 5-LO by this compound results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation, given the role of leukotrienes in inflammatory responses.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . They have been used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to be 5-lipoxygenase (5-LO) inhibitors .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors . This binding can lead to various effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can show various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
It is known that indole derivatives can have various effects at different dosages .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its indole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities. They are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound's derivatives are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the cyclopentyl group.
Ethyl 1-cyclopentyl-2-methyl-1H-indole-3-carboxylate: Lacks the hydroxyl group at the 5-position.
Ethyl 1-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate: Lacks the methyl group at the 2-position.
Uniqueness: The presence of both the cyclopentyl group and the hydroxyl group at specific positions on the indole ring makes this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-17(20)16-11(2)18(12-6-4-5-7-12)15-9-8-13(19)10-14(15)16/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMCVJJILJXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)




![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)
![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)


![ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2780671.png)

